molecular formula C9H8ClNO3 B14808028 4-Chloro-2-cyclopropoxy-1-nitrobenzene

4-Chloro-2-cyclopropoxy-1-nitrobenzene

Cat. No.: B14808028
M. Wt: 213.62 g/mol
InChI Key: CRAPQFCZDHTYGG-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a cyclopropoxy group at the 2-position, and a nitro group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropoxy-1-nitrobenzene can be achieved through a multi-step process involving the nitration of chlorobenzene followed by the introduction of the cyclopropoxy group. The general steps are as follows:

    Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloro-1-nitrobenzene.

    Introduction of Cyclopropoxy Group: The 4-chloro-1-nitrobenzene is then reacted with cyclopropanol in the presence of a base such as potassium carbonate to introduce the cyclopropoxy group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropoxy-1-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic substitution, allowing reactions with nucleophiles such as hydroxide, methoxide, and amide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, and sodium amide are commonly used under mild to moderate conditions.

    Reduction: Iron powder and hydrochloric acid are used under reflux conditions to reduce the nitro group to an amino group.

Major Products

    Nucleophilic Substitution: Products include 4-chloro-2-cyclopropoxy-1-aminobenzene and other substituted derivatives.

    Reduction: The major product is 4-chloro-2-cyclopropoxy-1-aminobenzene.

Scientific Research Applications

4-Chloro-2-cyclopropoxy-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropoxy-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-nitrobenzene: Lacks the cyclopropoxy group, making it less reactive in certain nucleophilic substitution reactions.

    2-Chloro-4-nitroanisole: Contains a methoxy group instead of a cyclopropoxy group, leading to different reactivity and applications.

    4-Chloro-2-nitroaniline: Contains an amino group instead of a cyclopropoxy group, resulting in different chemical and biological properties.

Uniqueness

4-Chloro-2-cyclopropoxy-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

4-chloro-2-cyclopropyloxy-1-nitrobenzene

InChI

InChI=1S/C9H8ClNO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

CRAPQFCZDHTYGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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